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Compound of Interest

Compound Name: p-Hydroxybenzylpiperazine

CAS No.: 75341-33-2

Cat. No.: B1611964

Get Quote

Executive Summary & Chemical Profile
p-Hydroxybenzylpiperazine (p-OH-BZP) is a primary hydroxylated metabolite of the

psychostimulant N-benzylpiperazine (BZP). While the parent compound (BZP) is a potent

releaser of dopamine (DA) and norepinephrine (NE), the introduction of a para-hydroxyl group

on the benzyl ring significantly alters its physicochemical properties and pharmacological

profile.

This molecule serves two critical roles in modern drug development:

Bioactive Metabolite: It is the key marker for BZP metabolism (mediated by CYP2D6),

retaining monoaminergic activity while exhibiting altered blood-brain barrier (BBB)

permeability due to increased polarity.

Pharmacophore Scaffold: The 4-hydroxybenzyl-piperazine moiety is a privileged structure in

the design of "hybrid" ligands (e.g., LQFM180) that combine monoamine modulation with

antioxidant neuroprotection.
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Property Specification

IUPAC Name 1-[(4-hydroxyphenyl)methyl]piperazine

Common Abbreviation p-OH-BZP

Molecular Formula C₁₁H₁₆N₂O

Key Functionality
Monoamine Releaser / 5-HT Receptor Ligand /

Antioxidant

Primary Target
DAT (Dopamine Transporter), NET

(Norepinephrine Transporter)

Metabolic Pathway
CYP2D6 hydroxylation of BZP →

Glucuronidation

Mechanistic Interaction with Monoamine
Pathways[1]
The interaction of p-OH-BZP with monoamine pathways is distinct from simple reuptake

inhibition. It operates primarily as a transporter substrate and secondarily as a receptor ligand.

Dopamine (DA) & Norepinephrine (NE) Efflux
Unlike pure blockers (e.g., cocaine), benzylpiperazines act as substrates for the Dopamine

Transporter (DAT) and Norepinephrine Transporter (NET).

Mechanism: p-OH-BZP enters the presynaptic terminal via DAT/NET. Once intracellular, it

disrupts the VMAT2 (Vesicular Monoamine Transporter 2) gradient or activates TAAR1

(Trace Amine Associated Receptor 1), triggering the reversal of transporter flux.

Result: Non-exocytotic efflux of DA and NE into the synaptic cleft.

Hydroxyl Effect: The p-OH group increases polar surface area (PSA), reducing passive

diffusion across the BBB compared to BZP, but potentially increasing affinity for specific

serotonin receptor subtypes (5-HT) due to hydrogen bonding capabilities mimicking

serotonin's 5-hydroxy group.
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Serotonergic Modulation (5-HT)
While BZP has low affinity for 5-HT receptors, p-hydroxylation increases structural similarity to

serotonin (5-HT).

Receptor Agonism: p-OH-BZP exhibits affinity for 5-HT₁A and 5-HT₂A receptors.[1] The

hydroxyl group acts as a hydrogen bond donor/acceptor, facilitating binding to the serine

residues in the receptor binding pocket (e.g., Ser5.42 in 5-HT receptors).

Pathway Impact: Modulation of 5-HT release is secondary to DA/NE release but contributes

to the complex "entactogenic" profile often seen in piperazine derivatives.

Metabolic Fate & Clearance
The interaction is terminated not just by diffusion, but by Phase II conjugation. p-OH-BZP is

rapidly glucuronidated at the phenolic oxygen, rendering it inactive and water-soluble for renal

excretion.
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Figure 1: Mechanistic pathway of p-Hydroxybenzylpiperazine interacting with presynaptic

transporters (DAT/NET) and downstream metabolic clearance.

Experimental Protocols for Characterization
To validate the activity of p-Hydroxybenzylpiperazine, researchers must distinguish between

reuptake inhibition and substrate-mediated release. The following protocols provide a self-

validating system.

Protocol A: Synaptosomal [³H]-Monoamine Release
Assay
Objective: Determine if p-OH-BZP induces neurotransmitter release (releaser) or blocks uptake

(inhibitor).

Reagents:

Rat brain synaptosomes (Striatum for DA, Prefrontal Cortex for 5-HT/NE).

[³H]-Dopamine, [³H]-Serotonin (Radioligands).

Krebs-Ringer Buffer (KRB).

Workflow:

Loading: Incubate synaptosomes with [³H]-neurotransmitter (10 nM) for 15 min at 37°C to

load vesicles.

Wash: Centrifuge and wash 2x with KRB to remove extracellular radioligand.

Challenge: Resuspend synaptosomes. Add p-OH-BZP (0.1 nM – 100 µM).

Control 1 (Basal): Buffer only.

Control 2 (Positive): Amphetamine (10 µM).
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Incubation: Incubate for 5–10 min.

Termination: Rapid filtration over GF/B filters.

Quantification: Measure retained radioactivity (Liquid Scintillation Counting).

Data Interpretation:

Releaser: Dose-dependent decrease in retained radioactivity (efflux).

Reuptake Inhibitor: No change in retained radioactivity in this specific "pre-loaded" setup

(inhibitors prevent entry, but don't force exit).

Protocol B: Competitive Radioligand Binding (5-HT
Receptors)
Objective: Quantify affinity (

) for 5-HT receptors to assess direct agonism potential.

Workflow:

Membrane Prep: HEK293 cells expressing human 5-HT₁A or 5-HT₂A.

Ligand: [³H]-8-OH-DPAT (for 5-HT₁A) or [³H]-Ketanserin (for 5-HT₂A).

Competition: Incubate membranes + Radioligand + p-OH-BZP (concentration gradient).

Analysis: Plot % Specific Binding vs. Log[Drug]. Calculate

and derive

using the Cheng-Prusoff equation.

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 5 / 9 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1611964?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Start: Synaptosomal Preparation

Load with [³H]-Dopamine
(15 min, 37°C)

Wash & Resuspend
(Remove extracellular tracer)

Split Samples

Add p-OH-BZP
(0.1 nM - 100 µM)

Add Amphetamine
(Positive Control)

Buffer Only
(Basal Release)

Incubate (Release Phase)
5-10 min

Rapid Filtration
(GF/B Filters)

Scintillation Counting
(Measure Retained ³H)

Calculate EC50 for Release

Click to download full resolution via product page

Figure 2: Experimental workflow for determining monoamine releasing capability.
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Comparative Pharmacological Data
The following table summarizes the pharmacological distinction between the parent compound

and the p-hydroxy metabolite.

Parameter Benzylpiperazine (BZP)
p-
Hydroxybenzylpiperazine
(p-OH-BZP)

Primary Action DA/NE Release (Potent)
DA/NE Release (Moderate) +

Antioxidant

5-HT Affinity Negligible
Moderate (due to phenolic -

OH)

Lipophilicity (LogP) ~2.6 (High BBB penetration)
~1.8 (Reduced BBB

penetration)

Metabolism Substrate for CYP2D6
Substrate for UGT

(Glucuronidation)

Half-life ~5.5 hours Excreted rapidly as conjugate

Toxicity Marker Seizure threshold reduction Renal excretion marker
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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